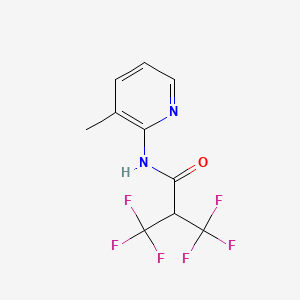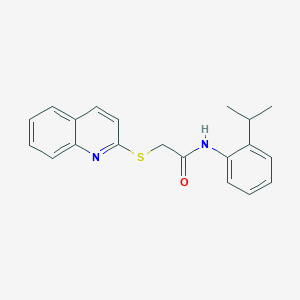![molecular formula C11H17BrN2OS B5133961 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B5133961.png)
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a bromothiophene group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 4-bromothiophene.
Alkylation of Piperazine: The next step involves the alkylation of piperazine with the bromothiophene intermediate to form 4-[(4-bromothiophen-2-yl)methyl]piperazine.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromothiophene moiety can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: The major products include 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]acetic acid.
Reduction: The major product is 2-[4-[(thiophen-2-yl)methyl]piperazin-1-yl]ethanol.
Substitution: The major products depend on the nucleophile used, such as 2-[4-[(4-aminothiophen-2-yl)methyl]piperazin-1-yl]ethanol.
Scientific Research Applications
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function within devices.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol: Similar structure but with a methyl group instead of a bromine atom.
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the bromothiophene group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c12-10-7-11(16-9-10)8-14-3-1-13(2-4-14)5-6-15/h7,9,15H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYHEWDAKKAYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5133883.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5133892.png)
![METHYL 3-{[(2,3-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5133904.png)
acetate](/img/structure/B5133911.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5133927.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline](/img/structure/B5133935.png)
![3-bromo-N-(tetrahydrofuran-2-ylmethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)
![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)
![3-methoxy-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide](/img/structure/B5133949.png)
![butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5133953.png)
![Ethyl 2-{2-[(2-phenylethyl)amino]acetamido}-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B5133954.png)
![N-isopropyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5133962.png)

